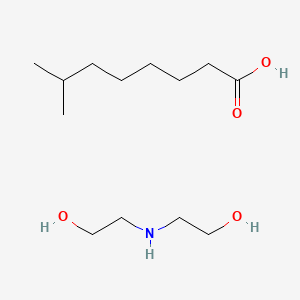

Einecs 304-176-2

Description

Properties

CAS No. |

94247-01-5 |

|---|---|

Molecular Formula |

C13H29NO4 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;7-methyloctanoic acid |

InChI |

InChI=1S/C9H18O2.C4H11NO2/c1-8(2)6-4-3-5-7-9(10)11;6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H,10,11);5-7H,1-4H2 |

InChI Key |

HGTGXWVSNGPYCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Isononanoic Acid, Compound with 2,2 Iminodiethanol 1:1 and Its Precursors

Established Synthetic Routes for Isononanoic Acid

Isononanoic acid, a mixture of branched-chain C9 carboxylic acids, is a crucial industrial intermediate. google.com Its synthesis is predominantly achieved through two well-established industrial processes.

Oxidative Processes from Isononyl Aldehyde

A primary industrial route to isononanoic acid involves the oxidation of isononyl aldehyde. google.com This process typically starts from the hydroformylation (oxo process) of diisobutylene, which produces isononyl aldehyde. The subsequent oxidation of this aldehyde yields isononanoic acid. This method is a cornerstone of large-scale production due to its efficiency and the availability of the starting materials, which are often derived from the C4 cut of steam cracking naphtha. google.com

The oxidation of isononyl aldehyde to isononanoic acid is a critical step that can be performed using various oxidizing agents and catalytic systems to ensure high yield and selectivity.

Multi-Step Synthesis from 2-Ethylhexanol via Dehydration and Hydroformylation

An alternative and significant industrial pathway utilizes 2-ethylhexanol as the starting material. This multi-step process involves the following key stages:

Dehydration of 2-Ethylhexanol: In the initial step, 2-ethylhexanol is dehydrated in the presence of a catalyst to produce a mixture of octene isomers. google.com

Hydroformylation of Octene: The resulting octene mixture is then subjected to hydroformylation (reaction with carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically a cobalt or rhodium compound, to yield isononanal. google.com

Oxidation of Isononanal: Finally, the isononanal is oxidized to produce isononanoic acid. google.com

This process provides an alternative route based on propylene (B89431) feedstock (as 2-ethylhexanol is derived from propylene), which can be economically advantageous depending on raw material market conditions. google.com

Synthesis of 2,2'-Iminodiethanol (Diethanolamine) and Related Alkanolamines

Diethanolamine (B148213) (DEA), the second precursor, is a bifunctional molecule containing both secondary amine and hydroxyl groups. It is commercially produced by the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). vvc.edu This reaction yields a mixture of monoethanolamine (MEA), diethanolamine, and triethanolamine (B1662121) (TEA). vvc.edu

The reaction proceeds as follows:

Formation of Monoethanolamine: C₂H₄O + NH₃ → H₂NCH₂CH₂OH

Formation of Diethanolamine: C₂H₄O + H₂NCH₂CH₂OH → HN(CH₂CH₂OH)₂

Formation of Triethanolamine: C₂H₄O + HN(CH₂CH₂OH)₂ → N(CH₂CH₂OH)₃

The ratio of the resulting ethanolamines can be controlled by adjusting the stoichiometry of the reactants, particularly the ammonia to ethylene oxide ratio. vvc.edu

Formation Mechanisms of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1)

The compound with EINECS number 304-176-2 is the 1:1 salt formed from the reaction of isononanoic acid and diethanolamine. This formation is a classic acid-base neutralization reaction. orgosolver.comlibretexts.org

Carboxylic acids, like isononanoic acid, are weak acids that can donate a proton (H⁺) from their carboxyl group (-COOH). orgosolver.com Amines, such as the secondary amine in diethanolamine, are basic and can accept a proton. libretexts.org

The reaction mechanism involves the transfer of a proton from the hydroxyl group of the isononanoic acid to the lone pair of electrons on the nitrogen atom of diethanolamine. This results in the formation of a carboxylate anion (isononanoate) and a substituted ammonium (B1175870) cation (diethanolammonium).

Reaction: R-COOH + HN(CH₂CH₂OH)₂ → [R-COO]⁻[H₂N(CH₂CH₂OH)₂]⁺

Where R represents the branched C8 alkyl group of isononanoic acid. The resulting product is a salt, specifically diethanolammonium isononanoate.

Advanced Synthetic Methodologies and Green Chemistry Applications

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical processes. This has led to research into advanced synthetic methodologies for isononanoic acid and its precursors.

Biocatalytic Approaches in Isononanoic Acid Synthesis

Biocatalysis is emerging as a powerful tool in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.gov While still an area of active development for isononanoic acid production, research has explored the use of enzymes. For instance, studies have investigated the enzymatic hydrolysis of isononanoic acid esters using lipases like Candida antarctica lipase (B570770) B (CALB), demonstrating the potential for biocatalytic transformations involving this branched-chain fatty acid. researchgate.net

Furthermore, the chemical industry is increasingly exploring the use of bio-based feedstocks for the production of chemicals. OQ Chemicals has launched an isononanoic acid produced from over 70% bio-based and circular feedstocks, which is ISCC PLUS certified. fuelsandlubes.com This represents a significant step towards a more sustainable production of isononanoic acid, reducing the reliance on fossil fuels. databridgemarketresearch.com A patent has also been filed for a green oxidation method to prepare isononanoic acid from isononyl alcohol using hydrogen peroxide as the oxidant, which is considered an environmentally friendly process. wipo.int

Novel Reaction Pathways and Catalyst Development

The synthesis of isononanoic acid, a branched-chain C9 carboxylic acid, is a critical precursor for Einecs 304-176-2. google.comjustia.com Traditional methods often involve the oxidation of isononanal. However, research has been directed towards more efficient and selective catalytic processes.

A significant area of development lies in the hydroformylation of octenes to produce isononanal, the direct precursor to isononanoic acid. justia.comgoogle.com Innovations in catalyst technology are pivotal for improving the efficiency and selectivity of this reaction. Researchers have explored the use of novel rhodium catalysts with specific ligands to enhance performance. For instance, rhodium catalysts featuring rigid diphosphane (B1201432) ligands with specific bite angles have demonstrated high activity and selectivity in the hydroformylation of internal octenes to linear aldehydes. nih.gov Another approach involves the use of rhodium catalysts with fluorinated arylphosphine ligands in supercritical carbon dioxide, which has shown complete conversion of 1-octene (B94956) with good selectivity and catalyst recoverability. acs.org

The development of catalysts also extends to cobalt-based systems. While rhodium catalysts are often favored for their high activity and selectivity under milder conditions, research into novel cobalt catalysts, such as amorphous Co-B catalysts, continues for the hydroformylation of olefins like 1-octene. uva.nlscilit.com

Furthermore, advancements in "green chemistry" are influencing the production of isononanoic acid. databridgemarketresearch.com This includes the exploration of bio-based synthesis routes and the use of more environmentally benign catalysts to reduce the environmental impact of production. databridgemarketresearch.comintelmarketresearch.com Some manufacturing processes now utilize zinc oxide as a catalyst in the synthesis of isononanoic acid from isononanol, aiming to improve yield and reduce by-products compared to traditional methods that use metal salts and peroxides. patsnap.com

The following table summarizes some novel catalyst systems for the hydroformylation of octene, a key step in isononanoic acid synthesis.

Table 1: Novel Catalyst Systems for Octene Hydroformylation

| Catalyst System | Olefin | Key Features | Reference |

|---|---|---|---|

| Rhodium with rigid diphosphane ligands | Internal octenes | High activity and selectivity to linear aldehydes | nih.gov |

| trans-RhCl(CO)(P(p-CF3C6H4)3)2 in scCO2 | 1-octene | Complete conversion, catalyst recoverable | acs.org |

| Caged rhodium catalyst | 1-octene | Favors branched aldehyde product | researchgate.net |

| Amorphous Co-B catalysts | 1-octene | Alternative to rhodium-based systems | scilit.com |

Process Optimization and Scale-Up Considerations for Industrial and Research Applications

The industrial production of isononanoic acid, and subsequently this compound, requires careful process optimization and scale-up to ensure cost-effectiveness, high yield, and product purity. A common industrial route involves the dehydration of 2-ethylhexanol to form octenes, followed by hydroformylation to isononanal, and subsequent oxidation to isononanoic acid. justia.comforgechemicals.com

Key considerations for process optimization include:

Feedstock: The primary raw material is often the C4 cut from the steam cracking of naphtha. google.com The composition of this feedstock can influence the subsequent reaction steps and the isomeric distribution of the final isononanoic acid product.

Catalyst Management: Efficient catalyst recovery and recycling are crucial for economic viability, especially when using expensive rhodium-based catalysts. acs.org The stability and longevity of the catalyst under industrial operating conditions are also critical factors.

Reaction Conditions: Optimizing temperature, pressure, and reactant concentrations is essential for maximizing the yield of the desired product and minimizing the formation of by-products. atamankimya.com For instance, in the oxidation of isononanal to isononanoic acid, controlling these parameters is vital.

Purification: The final product, isononanoic acid, often requires purification through distillation to remove unreacted starting materials and by-products. ontosight.ai The efficiency of this separation process directly impacts the purity of the final product.

Technological Innovations: The adoption of advanced manufacturing processes, such as continuous flow reactors and AI-driven monitoring, can enhance efficiency, reduce energy consumption, and improve product consistency. databridgemarketresearch.commarketreportsworld.com For example, one manufacturer reported a 6% increase in yield consistency and an 11% reduction in energy consumption per ton by implementing AI-driven monitoring. marketreportsworld.com

The final step in producing this compound is the reaction of isononanoic acid with 2,2'-iminodiethanol (diethanolamine). This is typically a straightforward acid-base reaction or amidation, depending on the conditions, to form the 1:1 compound. ontosight.ai The synthesis of diethanolamine itself is a well-established industrial process involving the reaction of ethylene oxide with aqueous ammonia. wikipedia.org

The following table outlines key parameters in an example of a patented isononanoic acid production process. patsnap.com

Table 2: Example of Isononanoic Acid Synthesis Parameters

| Step | Reactants | Catalyst | Temperature | Pressure | Duration |

|---|---|---|---|---|---|

| Synthesis of Sodium Isononanoate | Isononanol, Sodium Hydroxide | Zinc Oxide | 260-280°C | 3 MPa | 2-3 hours |

| Dilution | Crude Sodium Isononanoate, Deionized Water | - | 90-95°C | - | - |

Stereochemical Control in the Synthesis of Branched-Chain Fatty Acid Components

Isononanoic acid is a mixture of branched-chain isomers. google.com While for many of its applications, including the formation of this compound, the specific isomeric composition may not be critical, in other areas of fatty acid chemistry, stereochemical control is of paramount importance. The principles governing stereochemistry in the synthesis of branched-chain fatty acids can provide insights into potential future refinements in isononanoic acid production, should specific isomers be desired.

The stereochemistry of branched-chain fatty acids is often determined during the enzymatic or catalytic steps of their synthesis. In biological systems, the synthesis of branched-chain fatty acids is initiated by primers such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the metabolism of branched-chain amino acids. frontiersin.org The stereospecificity of the enzymes involved, particularly ketoreductase (KR) domains in polyketide synthases, dictates the configuration of hydroxyl and methyl groups in the growing fatty acid chain. nih.gov These enzymes can exhibit high diastereoselectivity, reducing only one of two possible methyl epimers of the ketoacyl-ACP substrate. nih.gov

In chemical synthesis, achieving stereochemical control can be more challenging. The Wittig reaction is one method that has been employed for the synthesis of specific iso-fatty acids, where the geometry of the resulting double bond can be influenced by the reaction conditions and reagents used. csic.es For the hydroformylation step in isononanoic acid synthesis, the choice of catalyst and ligands can influence the regioselectivity (linear vs. branched aldehyde) but achieving high enantioselectivity for a specific chiral isomer in a complex mixture of olefin isomers is a significant challenge. nih.govuva.nl

The enzyme FabI, an enoyl-[acyl-carrier-protein] reductase, is a key enzyme in the fatty acid synthesis pathway that catalyzes a stereospecific reduction. mdpi.com The study of such enzymes and their synthetic analogues could pave the way for catalysts that can exert greater stereochemical control in the production of branched-chain fatty acids.

Advanced Analytical Techniques for Isononanoic Acid, Compound with 2,2 Iminodiethanol 1:1

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) from various matrices. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the requisite sensitivity and selectivity for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development

The analysis of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) by Gas Chromatography-Mass Spectrometry (GC-MS/MS) presents a viable, albeit complex, approach. Due to the ionic and non-volatile nature of this salt, direct analysis is not feasible. Therefore, a derivatization step is imperative to convert the individual components—isononanoic acid and diethanolamine (B148213)—into volatile derivatives suitable for GC analysis.

For the isononanoic acid moiety, esterification is a common derivatization strategy. This typically involves reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acidic catalyst to form the corresponding methyl or ethyl ester. These esters are significantly more volatile and exhibit good chromatographic behavior.

For the diethanolamine portion, silylation is a frequently employed derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability.

Method Development Considerations:

Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for separating the derivatized analytes.

Injection Technique: Splitless injection is generally preferred for trace analysis to ensure the maximum transfer of analytes to the column.

Temperature Programming: A carefully optimized temperature ramp is crucial for achieving good separation of the derivatized isononanoic acid and diethanolamine from each other and from any matrix interferences.

Mass Spectrometry Parameters: In MS/MS mode, specific precursor-to-product ion transitions for the derivatized analytes would be monitored to enhance selectivity and sensitivity, minimizing the impact of co-eluting matrix components. While specific transitions for the derivatized salt are not readily available in the literature, they would be determined by analyzing the mass spectra of the individual derivatized standards.

A gas chromatographic method has been developed for the determination of free diethanolamine in fatty acid diethanolamides, which are structurally related compounds. This method utilizes a wide-bore capillary column with flame ionization detection, demonstrating the feasibility of GC for analyzing components of such chemical species following appropriate sample preparation. scispace.com

| Parameter | Typical Condition |

| Derivatization Agent (Isononanoic Acid) | Methanolic HCl |

| Derivatization Agent (Diethanolamine) | BSTFA with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Transitions | To be determined from derivatized standards |

Liquid Chromatography Coupled with Advanced Detection (e.g., LC-MS/MS, LC-UV)

Liquid chromatography offers a more direct approach for the analysis of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) as it can often handle ionic and non-volatile compounds without derivatization.

LC-MS/MS is the preferred technique due to its high sensitivity and selectivity. The compound can be analyzed by separating its isononanoic acid and diethanolamine components or by detecting the intact salt.

Reversed-Phase Chromatography: A C18 or C8 column can be used to separate isononanoic acid. The mobile phase would typically consist of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. Diethanolamine, being highly polar, may have little retention on a traditional C18 column.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like diethanolamine. nih.gov The stationary phase is polar (e.g., silica (B1680970), amide), and the mobile phase is a high concentration of an organic solvent with a small amount of aqueous buffer. This technique could potentially allow for the simultaneous analysis of both isononanoic acid and diethanolamine in a single run, or the analysis of the intact salt.

Ion-Pair Chromatography: This technique can be used to enhance the retention of both the anionic isononanoate and the cationic protonated diethanolamine on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.

Detection:

Mass Spectrometry (MS/MS): Electrospray ionization (ESI) is the most common ionization source for this type of analysis. In positive ion mode, diethanolamine can be detected as its protonated molecule [M+H]+. In negative ion mode, isononanoic acid can be detected as its deprotonated molecule [M-H]-. By switching the polarity during the chromatographic run, both components can be quantified. For the intact salt, it might be possible to detect the ion pair in the gas phase, though this is less common.

UV Detection: Diethanolamine does not possess a significant chromophore, making UV detection challenging and insensitive. researchgate.net Isononanoic acid also lacks a strong chromophore, limiting the utility of LC-UV for sensitive analysis of this compound.

A study on the simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products utilized LC-MS/MS with a HILIC column and isocratic elution, demonstrating the effectiveness of this approach for ethanolamine (B43304) quantification. nih.gov Another method for the determination of various ethanolamines in water by LC/MS/MS has been developed by the EPA, further highlighting the utility of this technique. osti.gov

| Parameter | Typical Condition (HILIC for Diethanolamine) |

| LC Column | HILIC, 100 mm x 2.1 mm, 3 µm |

| Mobile Phase A | Water with 5 mM Ammonium (B1175870) Formate |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the separation needs |

| Ionization Mode | ESI Positive for Diethanolamine, ESI Negative for Isononanoic Acid |

| MS/MS Transitions | DEA: m/z 106.1 → 88.0 nih.gov; INA: To be determined |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the molecular formula of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for providing detailed structural information about a molecule. For Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1), both ¹H and ¹³C NMR would be employed. The analysis would likely be performed in a solvent such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

The resulting spectrum would be a superposition of the signals from the isononanoic acid and diethanolamine moieties, with potential shifts in the signals of the acidic proton of the carboxylic acid and the amine and hydroxyl protons of diethanolamine due to the acid-base interaction and salt formation.

Expected ¹H NMR Signals:

Isononanoic Acid Moiety: A complex series of multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the branched alkyl chain. The protons on the carbon alpha to the carboxyl group would appear further downfield.

Diethanolamine Moiety: Two characteristic triplets for the methylene (B1212753) groups (-CH₂-), typically around 2.7-3.0 ppm for the -N-CH₂- group and 3.5-3.8 ppm for the -CH₂-OH group. The signals for the -OH and -NH protons would be broad and their chemical shifts would be concentration and solvent dependent.

Expected ¹³C NMR Signals:

Isononanoic Acid Moiety: A signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm, along with a series of signals in the aliphatic region (approx. 10-40 ppm) for the alkyl chain carbons.

Diethanolamine Moiety: Two signals for the methylene carbons, typically around 50-60 ppm.

Studies on diethanolamide surfactants have utilized ¹H NMR to monitor the reaction between fatty acids and diethanolamine, confirming the structure of the resulting products. scispace.com Similarly, the synthesis of a diethanolamine-based ionic liquid was confirmed using both ¹H and ¹³C NMR. ut.ac.ir

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) would exhibit characteristic absorption bands for both the carboxylate and the protonated amine, as well as the hydroxyl groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of diethanolamine.

N-H Stretch: A broad band in the 3000-3400 cm⁻¹ region, often overlapping with the O-H stretch, corresponding to the protonated amine.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region due to the alkyl chains of both components.

C=O Stretch (Carboxylate): A strong absorption band in the region of 1550-1650 cm⁻¹ for the asymmetric stretch and a weaker band around 1400 cm⁻¹ for the symmetric stretch of the carboxylate anion (COO⁻). The characteristic C=O stretch of a carboxylic acid (around 1700-1730 cm⁻¹) would be absent or significantly diminished, confirming salt formation.

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region from the alcohol groups.

The NIST Chemistry WebBook provides reference IR spectra for diethanolamine, which can be used for comparison. nist.govnist.gov

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

C-H Stretch: Strong signals in the 2800-3000 cm⁻¹ region.

C-C Stretch: Signals in the 800-1200 cm⁻¹ region, providing information about the carbon skeleton.

The carboxylate and amine functional groups would also show characteristic Raman signals. Raman spectroscopy has been used to predict the concentration of diethanolamine in aqueous solutions by monitoring characteristic peaks. scialert.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | |

| N-H Stretch | 3000-3400 (broad) | |

| C-H Stretch | 2850-3000 | 2800-3000 |

| C=O Stretch (Carboxylate) | 1550-1650 (asymmetric), ~1400 (symmetric) | |

| C-N Stretch | 1000-1250 | |

| C-O Stretch | 1000-1200 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate determination of the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can be used to confirm the molecular formula of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1).

The compound would likely be analyzed using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

In positive ion mode , the protonated diethanolamine molecule ([C₄H₁₁NO₂ + H]⁺) would be observed with a high mass accuracy, confirming its elemental composition.

In negative ion mode , the deprotonated isononanoic acid molecule ([C₉H₁₈O₂ - H]⁻) would be observed, confirming its elemental composition.

Advanced Sample Preparation and Extraction Methodologies

The analysis of this ionic compound, particularly from industrial or biological matrices, necessitates efficient extraction and cleanup. The choice of technique depends on the matrix, the concentration of the analyte, and the subsequent analytical instrumentation.

Ultrasound-Assisted Extraction (UAE or UASE) is a highly efficient method that utilizes the energy of ultrasonic waves to enhance mass transfer and accelerate the extraction process. researchgate.net The principle involves acoustic cavitation—the formation and collapse of microscopic bubbles—which disrupts cell walls (if present) and enhances solvent penetration into the sample matrix. researchgate.net This technique offers significant advantages over traditional methods, including reduced extraction times, lower solvent consumption, and increased extraction yields. nih.gov

For a compound like Einecs 304-176-2, UASE can be applied to extract it from matrices such as industrial lubricants, metalworking fluids, or cosmetics. The extraction efficiency is influenced by several key parameters that must be optimized. nih.gov A study on the UASE of alkanolamines from complex cosmetic samples demonstrated the effectiveness of this approach. nih.gov By combining ultrasound with a dispersive liquid-liquid microextraction, researchers achieved high recoveries and low detection limits for related compounds. nih.gov The synergistic effects of ultrasound radiation, vibration, and heating can complete an extraction within minutes. nih.gov

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Alkanolamines This table is based on findings for related alkanolamines and illustrates typical parameters applicable to the diethanolamine component of this compound.

| Parameter | Optimized Value/Condition | Rationale |

| Solvent System | Cyclohexane and Acidic Aqueous Solution | Liposoluble interferences are dissolved in the organic phase, while target analytes transfer to the acidic solution. nih.gov |

| Extraction Time | 10-15 minutes | Ultrasound significantly accelerates mass transfer, allowing for rapid extraction. nih.govnih.gov |

| Temperature | 25-60°C | Moderate heating can improve extraction efficiency, but must be controlled to prevent degradation. nih.govnih.gov |

| Solvent-to-Sample Ratio | 25:1 mL/g | A higher ratio ensures complete wetting and extraction of the analyte from the matrix. nih.gov |

| Ultrasound Frequency | 20-40 kHz | This range is effective for generating cavitation and disrupting the sample matrix. researchgate.net |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. datapdf.commdpi.com In HS-SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. datapdf.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. mdpi.com

While the salt this compound itself is non-volatile, HS-SPME is highly relevant for quality control and stability studies. It can be used to detect and quantify volatile impurities, such as residual free diethanolamine, or volatile degradation products that may form over time or under stress conditions. The method offers excellent sensitivity, with detection limits often in the parts-per-trillion (ppt) range when coupled with a mass spectrometer. datapdf.com Key parameters for optimization include fiber coating, extraction temperature, and time. msstate.edu

Table 2: Typical HS-SPME Parameters for Volatile Amine Analysis This table presents representative conditions for the analysis of volatile compounds related to this compound.

| Parameter | Selection/Condition | Purpose |

| SPME Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Effective for adsorbing polar, volatile compounds like amines. |

| Extraction Temperature | 50-80°C | Increases the vapor pressure of analytes, enhancing their transfer to the headspace. msstate.edu |

| Extraction Time | 20-30 minutes | Allows for the partitioning equilibrium to be reached between the sample, headspace, and fiber. msstate.edu |

| Sample Agitation | Constant Stirring/Vibration | Facilitates the release of volatile analytes from the sample matrix. datapdf.com |

| Desorption Temperature | 200-250°C | Ensures complete thermal desorption of analytes from the fiber into the GC inlet. msstate.edu |

Fabric Phase Sorptive Extraction (FPSE) is a novel microextraction technique that utilizes a flexible fabric substrate (e.g., cellulose (B213188) or polyester) coated with a sol-gel organic-inorganic hybrid sorbent. mdpi.comnih.gov This design provides a high surface area and high sorbent loading, leading to fast and efficient extractions. mdpi.com A key advantage of FPSE is its versatility and chemical stability, allowing for matrix pH adjustments between 1 and 12. mdpi.com

This wide pH range is particularly advantageous for analyzing the ionic compound this compound.

By adjusting the sample to an acidic pH (e.g., pH < 4) , the diethanolamine moiety becomes protonated (diethanolammonium cation), while the isononanoic acid becomes a neutral species, facilitating its extraction onto a nonpolar FPSE sorbent.

Conversely, by adjusting to a basic pH (e.g., pH > 10) , the isononanoic acid becomes an anion (isononanoate), and the diethanolamine becomes a neutral species, allowing for its selective extraction.

FPSE offers a comprehensive range of sorbent chemistries, including nonpolar, polar, and ion-exchange phases, allowing the analyst to specifically target either the carboxylic acid or the amine component of the salt. nih.govnih.gov The technique is considered a green analytical method due to its minimal solvent usage. mdpi.com

Optimizing solvent extraction is crucial when dealing with complex matrices containing this compound. The goal is to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances. nih.gov For an amine salt, the most critical parameter is the pH of the aqueous phase, which dictates the ionization state of both the carboxylic acid and the amine.

A liquid-liquid extraction (LLE) protocol would involve adjusting the sample pH and extracting with an appropriate immiscible organic solvent.

To extract Isononanoic Acid: The sample is acidified to a pH of ~2 to fully protonate the carboxylic acid, making it neutral and more soluble in a nonpolar organic solvent like hexane (B92381) or dichloromethane.

To extract Diethanolamine: The sample is basified to a pH of ~11 to deprotonate the amine, rendering it neutral and extractable into a more polar solvent like ethyl acetate.

Multivariate methods, such as response surface methodology (RSM), can be employed to systematically optimize multiple parameters simultaneously, including solvent-to-sample ratio, extraction time, temperature, and pH. nih.govsciforum.net The temperature is another critical factor, as higher temperatures can improve extraction kinetics but may also risk analyte degradation. nih.gov

Rigorous Analytical Method Validation and Quality Assurance Protocols

Validation of an analytical method is essential to ensure that it is fit for its intended purpose. elementlabsolutions.com For this compound, this involves demonstrating that the chosen analytical procedure is specific, accurate, precise, and linear over a defined concentration range. europa.eu

Linearity: This parameter establishes the relationship between the analytical signal and the concentration of the analyte. europa.eu The method's linearity is evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and determining the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. europa.euresearchgate.net

Accuracy: Accuracy reflects the closeness of a measured value to the true value. yokogawa.com It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. elementlabsolutions.com The recovery is calculated as the percentage of the measured amount relative to the spiked amount. High recovery rates (typically 90-110%) indicate an accurate method. For example, a GC method developed for determining diethanolamine in fatty acid diethanolamides showed recoveries ranging from 94% to 100% at fortification levels of 0.5% to 5.0%. nih.gov

Precision: Precision measures the degree of agreement among a series of repeated measurements of the same sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu A micellar extraction method for diethanolamine reported RSDs between 3.9% and 5.2%, demonstrating good method precision. rsc.orgresearchgate.net

Table 3: Example of Method Validation Data for Diethanolamine Analysis This table compiles typical validation results from studies on diethanolamine, which are representative of the performance expected from a validated method for the diethanolamine component of this compound. rsc.orgresearchgate.netresearchgate.net

| Validation Parameter | Typical Performance Metric | Source of Data |

| Linearity (r²) | > 0.99 | researchgate.net |

| Limit of Detection (LOD) | 0.57 µg/g | rsc.orgresearchgate.net |

| Limit of Quantification (LOQ) | 1.72 µg/g | rsc.orgresearchgate.net |

| Accuracy (Recovery) | 89.9% - 96.4% | rsc.orgresearchgate.net |

| Precision (RSD) | 3.9% - 5.2% | rsc.orgresearchgate.net |

Limits of Detection (LOD) and Quantification (LOQ) Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in the validation of analytical methods. researchgate.net These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the compound Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1), which is a salt, analytical methods typically focus on the quantification of either the isononanoate anion or the 2,2'-iminodiethanol (diethanolamine, DEA) cation. The specific LOD and LOQ values are therefore dependent on the analyte chosen, the analytical technique employed, and the complexity of the sample matrix.

The LOD is defined as the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. loesungsfabrik.describd.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.describd.com Common methods for estimating LOD and LOQ include:

Based on Signal-to-Noise Ratio: This approach is typically used for methods that exhibit baseline noise, such as chromatography. The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.de

Based on the Standard Deviation of the Blank: Measurements are made on multiple blank samples, and the standard deviation is calculated. The LOD is then calculated as 3.3 times the standard deviation of the blank, and the LOQ is 10 times the standard deviation.

Based on the Calibration Curve: A calibration curve is constructed from the analysis of samples with known analyte concentrations. The LOD and LOQ are then calculated based on the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3 σ/S and LOQ = 10 σ/S. researchgate.net

Research into the quantitative analysis of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) often involves the detection of its diethanolamine component. Specific studies have established LOD and LOQ values for diethanolamine in various complex matrices, which serve as a benchmark for the analytical sensitivity for the parent compound.

A capillary electrophoresis method with indirect UV detection was developed for determining diethanolamine in refinery process waters, a matrix characterized by high ammonium concentrations. nih.gov This method reported a Limit of Detection of 0.2 ppm and a Limit of Quantification of 0.7 ppm. nih.gov Another study utilizing liquid chromatography with Pulsed Amperometric Detection (PAD) for the analysis of alkanolamines in an alkaline etch solution reported a method detection limit of 10 parts-per-billion (ppb) for diethanolamine. thermofisher.com

Furthermore, a gas chromatography (GC) method with flame ionization detection was developed to determine DEA in fatty acid diethanolamides. scispace.com While this study focused on recovery at fortification levels of 0.50% to 5.00%, it underscores the feasibility of using GC for quantification in complex organic matrices. scispace.com

The findings from these studies are summarized in the tables below, illustrating the LOD and LOQ values achieved for the diethanolamine component using different analytical techniques and in various sample environments.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Diethanolamine

| Analyte | Analytical Method | Matrix | LOD | LOQ |

| Diethanolamine (DEA) | Capillary Electrophoresis with indirect UV detection | Refinery Process Waters | 0.2 ppm | 0.7 ppm |

| Diethanolamine (DEA) | Liquid Chromatography with Pulsed Amperometric Detection (PAD) | Alkaline Etch Solution | 10 ppb (MDL*) | Not Reported |

*MDL: Method Detection Limit

Table 2: Details of Analytical Methods for Diethanolamine Detection

| Analytical Technique | Method Details | Application | Reported Sensitivity |

| Capillary Electrophoresis (CE) | Indirect UV detection with a background electrolyte of 10 mM histidine (pH 5.0). | Determination of DEA in high ammonium concentration matrices. | LOD: 0.2 ppm; LOQ: 0.7 ppm. nih.gov |

| Liquid Chromatography (LC) | Dionex OmniPac columns and Pulsed Amperometric Detection (PAD). | Determination of total alkanolamines in industrial solutions. | Method Detection Limit: 10 ppb. thermofisher.com |

| Gas Chromatography (GC) | Wide-bore capillary column with flame ionization detection. | Determining DEA in fatty acid diethanolamides. | Demonstrated recovery at 0.50% (5000 ppm) fortification. scispace.com |

Molecular and Mechanistic Investigations of Isononanoic Acid, Compound with 2,2 Iminodiethanol 1:1

Intermolecular Interactions and Complex Formation

The formation of a stable complex between isononanoic acid and diethanolamine (B148213) is governed by strong intermolecular forces, primarily ionic interactions and hydrogen bonding. These forces dictate the compound's structure in solution and its aggregation behavior in various media.

In solution, the compound exists as an ion pair, formed by the transfer of a proton from the carboxylic acid group (-COOH) of isononanoic acid to the nitrogen atom of diethanolamine. This creates a carboxylate anion (R-COO⁻) and a secondary ammonium (B1175870) cation (R₂NH₂⁺). The resulting electrostatic attraction between these oppositely charged ions is a primary stabilizing force.

Beyond simple ionic pairing, the structure is significantly influenced by hydrogen bonding. The diethanolammonium cation possesses two hydrogen atoms on the positively charged nitrogen, as well as two hydroxyl (-OH) groups, all of which can act as hydrogen bond donors. The carboxylate anion has two oxygen atoms that can act as hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows for the formation of extensive and robust hydrogen bond networks.

Studies on similar alkylammonium carboxylate salts reveal that charge-assisted hydrogen bonds of the N-H···O and O-H···O types are the most prominent interactions. nih.govhud.ac.uk In these systems, the interaction between the ammonium cation and the carboxylate anion is not a simple point-charge attraction but a more complex, directional association. The hydrogen bonds involving the ammonium protons (N-H···O) are particularly strong due to the positive charge on the nitrogen atom, which increases the acidity of the N-H protons. thieme-connect.de The hydroxyl groups of the diethanolamine moiety can also participate in hydrogen bonding, either with the carboxylate anion or with solvent molecules, further stabilizing the complex.

The nature of these interactions can be summarized in the following table:

| Interacting Groups | Type of Interaction | Role in Complex |

| Isononanoate (R-COO⁻) and Diethanolammonium (R₂NH₂⁺) | Ionic Bonding | Primary electrostatic attraction between the ions. |

| Ammonium (N-H) and Carboxylate (O=C-O⁻) | Hydrogen Bonding | Strong, charge-assisted bonds forming the core of the interaction network. nih.gov |

| Hydroxyl (O-H) and Carboxylate (O=C-O⁻) | Hydrogen Bonding | Additional stabilization of the ion pair. hud.ac.uk |

| Hydroxyl (O-H) and Solvent/Other Molecules | Hydrogen Bonding | Mediates interaction with the surrounding medium. |

The amphiphilic nature of the isononanoic acid-diethanolamine compound, possessing a nonpolar alkyl tail from the fatty acid and a polar, charged headgroup from the ion pair, drives its self-assembly into supramolecular structures. The specific architecture of these assemblies is highly dependent on the medium.

In nonpolar solvents, the strong hydrogen bonding and ionic interactions between the ion pairs lead to the formation of well-defined aggregates or clusters. oup.com Research on analogous primary and secondary ammonium carboxylates shows they can form discrete assemblies like dimers or tetramers through cyclic hydrogen bond networks. oup.comoup.com For the isononanoic acid-diethanolamine complex, it is plausible that similar small, ordered aggregates form in nonpolar environments to shield the polar headgroups from the solvent.

In aqueous solutions, the behavior is more complex and resembles that of surfactants. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules are expected to self-assemble into larger aggregates such as micelles or vesicles. In these structures, the hydrophobic isononanoic acid tails would form a core, sequestered from the water, while the hydrophilic diethanolammonium carboxylate headgroups would form the outer surface, interacting with the aqueous environment. researchgate.net The formation of these aggregates is a strategy to minimize the unfavorable interactions between the hydrophobic alkyl chains and water. The ability of fatty acids to form various self-assembled structures, including vesicles and nanodiscs, in the presence of amines or cationic surfactants is well-documented. researchgate.net The interplay between electrostatic interactions and hydrogen bonding within the headgroup region is crucial for the stability of these colloidal structures. researchgate.net

Chemical Biology Approaches to Understanding Compound Action

Understanding the biological effects of the isononanoic acid-diethanolamine compound requires a multi-faceted approach, from identifying its molecular targets to studying the mechanisms of related molecules.

The biological activity of the isononanoic acid-diethanolamine compound can be attributed to the individual actions of its components and their combined properties.

Isononanoic Acid Moiety: As a fatty acid, isononanoic acid can interact with biological membranes. Its branched alkyl chain can intercalate into the lipid bilayer, potentially disrupting membrane integrity and function. chemicalbook.com This mechanism is a known mode of action for some fatty acid-based herbicides. atamankimya.com Furthermore, isononanoic acid can be a substrate for various enzymes involved in fatty acid metabolism, such as carboxylesterases. Its metabolism could lead to the formation of new molecules with their own biological effects.

Diethanolamine Moiety: Diethanolamine and its derivatives are known to exhibit a wide range of biological activities. researchgate.net Some studies suggest that DEA may interfere with cellular processes by causing a deficiency in choline (B1196258), an essential nutrient involved in membrane structure and neurotransmission. ebsco.com DEA can be incorporated into phospholipids, potentially altering membrane properties and cellular signaling. iarc.fr

The Complex: The compound as a whole, with its surfactant-like properties, may facilitate the transport of the active moieties across cell membranes. The binding mechanism to potential protein targets would likely involve a combination of hydrophobic interactions with the isononanoic acid tail and electrostatic or hydrogen bonding interactions with the diethanolammonium carboxylate headgroup. Molecular dynamics simulations of similar fatty acid-protein interactions show that strong hydrophobic interactions occur between the aliphatic tails of fatty acids and hydrophobic amino acid residues of proteins. acs.org

To investigate the specific interactions and targets of the isononanoic acid-diethanolamine compound within a cell, chemical probes can be designed and synthesized. A common strategy for creating such probes from fatty acids involves introducing a "clickable" functional group, such as an alkyne or an azide, onto the fatty acid chain. researchgate.netnih.gov

A hypothetical chemical probe based on isononanoic acid could be synthesized by modifying the alkyl chain to include an alkyne tag. This modified isononanoic acid could then be reacted with diethanolamine to form the corresponding tagged compound. When introduced to living cells, this probe would mimic the parent compound and bind to its natural targets. Following this, a reporter molecule, such as a fluorescent dye or biotin (B1667282) attached to an azide, can be "clicked" onto the probe via a bioorthogonal chemical reaction (e.g., the copper-catalyzed or strain-promoted alkyne-azide cycloaddition). researchgate.net This allows for the visualization of the compound's localization within the cell or the enrichment and identification of its binding partners through techniques like fluorescence microscopy or proteomic analysis. researchgate.netacs.org

The general steps for designing such a probe are outlined below:

| Step | Description | Example |

| 1. Functionalization | Introduce a bioorthogonal handle (e.g., alkyne, azide) onto the isononanoic acid backbone, away from the carboxyl group to minimize interference with its natural interactions. | Synthesis of ω-alkynyl isononanoic acid. |

| 2. Compound Formation | React the functionalized isononanoic acid with diethanolamine to form the probe molecule. | Reaction of ω-alkynyl isononanoic acid with diethanolamine. |

| 3. Cellular Labeling | Incubate cells with the probe, allowing it to enter the cells and interact with its targets. | Treatment of cell cultures with the probe. |

| 4. Bioorthogonal Ligation | Fix the cells and react them with a reporter molecule (e.g., azide-fluorophore) that specifically attaches to the probe's functional handle. | "Click" reaction with an azide-linked fluorescent dye. |

| 5. Detection & Analysis | Visualize the location of the probe using fluorescence microscopy or identify protein targets using mass spectrometry after enrichment (e.g., if a biotin tag was used). | In-gel fluorescence scanning or affinity purification followed by proteomic analysis. nih.gov |

The biological mechanisms of the isononanoic acid-diethanolamine compound can be inferred from studies on related substances.

Other Isononanoic Acid Salts: The ammonium salt of isononanoic acid is used as a herbicide. Its mechanism involves stripping the waxy cuticle of plants, leading to cell disruption, leakage, and desiccation. atamankimya.com This highlights the potent membrane-disrupting capabilities of isononanoic acid when delivered as a salt. Other metal salts of isononanoic acid are used as corrosion inhibitors and in lubricants, demonstrating the surface-active properties of the isononanoate anion. nih.govgoogle.com

Other Diethanolamine Compounds: The biodegradability and biological impact of diethanolamine derivatives have been studied. While diethanolamine itself is biodegradable, substitutions on the amine group can drastically alter this property. tdl.org For example, compounds like cyclohexyl- and phenyl-diethanolamine are biologically recalcitrant. tdl.org Cocamide DEA, a diethanolamide, is a common ingredient in cosmetics and is known for its foaming and emulsifying properties. wikipedia.org Concerns have been raised about the potential for DEA and its derivatives to form nitrosamines, which are potential carcinogens, and their use in cosmetics is restricted in some regions. ebsco.com Studies on the biological activity of various diethanolamine derivatives have shown they can possess antimicrobial, antifungal, and anticancer properties, among others, indicating a broad potential for interaction with biological systems. researchgate.net

Biochemical Pathway Analysis Related to Constituent Compounds (Isononanoic Acid and Diethanolamine)

The biological effects of the compound Einecs 304-176-2 are intrinsically linked to the metabolic fates of its constituent parts: isononanoic acid and diethanolamine (DEA). Understanding how these individual molecules integrate into and influence biochemical networks is crucial for a complete mechanistic picture.

Isononanoic Acid: As a branched-chain fatty acid, isononanoic acid can be processed through pathways involved in lipid metabolism. In biological systems, it is a substrate for enzymes such as carboxylesterases, which hydrolyze ester bonds. aip.org The branched nature of its hydrocarbon tail influences the rate and specificity of its enzymatic processing compared to linear fatty acids. aip.org Studies on similar short- and medium-chain fatty acids indicate that they are readily absorbed and can be activated to their coenzyme A (CoA) esters, subsequently entering mitochondrial beta-oxidation. However, branching can alter the efficiency of this process. aip.org Research on the effects of isononanoic acid on cellular organelles has shown that it can cause disruptions in the mitochondria of choroid plexus epithelial cells in rats, an effect that could be mitigated by L-carnitine supplementation, suggesting an impact on mitochondrial function and fatty acid transport. mpg.de

Diethanolamine (DEA): Diethanolamine significantly integrates into and perturbs choline metabolic networks. biorxiv.org Studies have demonstrated that DEA can induce a state of choline deficiency, not by depletion of dietary choline, but by direct interference with its metabolic pathway. DEA competitively inhibits the cellular uptake of choline and acts as a substrate for the enzyme choline kinase, though with a much lower affinity than choline itself. biorxiv.org This results in the formation of phospho-diethanolamine at the expense of phosphocholine, a critical precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. biorxiv.org This disruption of phosphatidylcholine synthesis can lead to altered membrane composition and integrity. ias.ac.in

Furthermore, the metabolism of DEA involves pathways that consume S-adenosylmethionine (SAM), a universal methyl group donor. DEA can undergo enzymatic methylation to form N-methyldiethanolamine and N,N-dimethyldiethanolamine. This utilization of SAM, coupled with reduced choline availability (which is a precursor for the regeneration of methionine and subsequently SAM), can decrease hepatic SAM levels. This has broad implications for the regulation of numerous methylation-dependent reactions within the cell.

Table 1: Integration of Constituent Compounds into Metabolic Networks.

Isononanoic Acid: The primary enzyme interaction for isononanoic acid involves carboxylesterases, which catalyze its formation from corresponding esters. The rate of hydrolysis is influenced by the steric hindrance of its branched structure. Compared to linear esters, branched esters are generally hydrolyzed at a lower rate by enzymes like pancreatic lipase (B570770). aip.org More specific kinetic data for isononanoic acid with particular esterases are limited. However, research into engineering lipases, such as Candida antarctica lipase B (CalB), has explored interactions with branched fatty acid esters. These studies show that the enzyme's activity is sensitive to the structure of the acyl binding tunnel and that specific mutations can enhance the hydrolysis rate for bulky esters like isononanoic acid ethyl ester. nih.gov For instance, the T138S variant of CalB showed a 5-fold increase in hydrolysis activity for this substrate. nih.gov

Diethanolamine (DEA): The enzyme-substrate interactions of DEA are more extensively characterized, particularly concerning its interference with choline metabolism.

Choline Kinase: DEA is both an inhibitor and a low-affinity substrate for choline kinase. In vitro studies have shown that choline kinase has a much higher Michaelis constant (Km) for DEA (12mM) compared to choline (0.076mM), indicating a significantly lower affinity for DEA. biorxiv.org Despite this, at high concentration ratios of DEA to choline, DEA can effectively compete with and inhibit the phosphorylation of choline. biorxiv.org

Alkaline Phosphatase: Diethanolamine can also act as a substrate in transphosphorylation reactions catalyzed by enzymes like alkaline phosphatase. In a steady-state kinetic analysis using purified alkaline phosphatase from bone, DEA served as a nucleophilic phosphate (B84403) acceptor. The study proposed a kinetic model involving a covalent phosphoryl-enzyme intermediate. The dephosphorylation of this intermediate by water (k₃) or by the nucleophile DEA (k₄) was the rate-determining step. The rate constants were determined to be 4.44 s⁻¹ M⁻¹ for k₃ and 1000 s⁻¹ M⁻¹ for k₄, indicating that DEA is a more efficient phosphate acceptor than water for this enzyme in vitro. researchgate.net

Table 2: Enzyme-Substrate Interaction and Kinetic Data.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide valuable insights into the molecular properties and dynamic behaviors of isononanoic acid and diethanolamine, complementing experimental findings.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, providing information on properties like charge distribution, orbital energies (HOMO/LUMO), and molecular electrostatic potential. mpg.deias.ac.innih.gov

For diethanolamine , DFT studies have been performed to investigate its structural and electronic properties. ias.ac.in Such calculations are crucial for understanding its reactivity, for instance, in the context of its interaction with CO2 or as a ligand in metal complexes. aip.orgias.ac.in One study used DFT to analyze a diethanolamine dithiocarbamate (B8719985) derivative, calculating the HOMO-LUMO energy gap to be approximately 4.0-4.1 eV, which provides a measure of chemical activity and charge transferability. ias.ac.in These fundamental calculations help rationalize the molecule's behavior as a nucleophile and its ability to participate in hydrogen bonding.

For isononanoic acid , while specific QM studies are less commonly published, DFT methods are routinely applied to carboxylic acids to understand their acidity (pKa), hydrogen bonding capabilities, and reaction mechanisms, such as esterification or oxidation. nih.gov These calculations can elucidate the electronic effects of the branched alkyl chain on the reactivity of the carboxyl group.

Molecular dynamics simulations are employed to study the time-dependent behavior of molecules and their interactions within a solvent, which is critical for understanding their biological and chemical activity. ump.edu.my

MD simulations have been suggested as a tool to model the interfacial behavior of isononanoic acid and its salts, explaining how the branched structure influences properties like surface tension compared to linear analogues. Simulations using force fields like AMBER can model the orientation and hydration of the alkyl chains at interfaces. Furthermore, approaches based on molecular dynamics have been used to redesign the active site of enzymes to improve their specificity for bulky substrates like esters of isononanoic acid. researchgate.net

For diethanolamine , MD simulations have been used extensively, often in the context of CO2 capture, which is analogous to its interaction with biological molecules in an aqueous environment. These simulations investigate the intermolecular interactions between DEA, water, and other solutes, using analyses like the Radial Distribution Function (RDF) to quantify these interactions. ump.edu.my Studies have shown that DEA forms strong intermolecular interactions with water. ump.edu.my Ab initio MD simulations have been used to investigate the reaction mechanism between CO2 and aqueous DEA, revealing spontaneous proton transfer events on a picosecond timescale. aip.org Other MD studies have examined the stabilizing effect of methyl diethanolamine on enzymes like carbonic anhydrase at high temperatures, predicting thermal stability through conformational tracking. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property (e.g., toxicity). biorxiv.orgresearchgate.net These models are valuable for predicting the properties of new or untested chemicals, aiding in risk assessment. nih.govnih.gov

For isononanoic acid and its derivatives, QSAR models have been used for predictive toxicology. For example, the skin sensitization potential of C16-18 alkyl esters of isononanoic acid was assessed using the OECD QSAR Toolbox. europa.eu The models, along with read-across from structurally similar substances, predicted the esters to be non-sensitizing. europa.eu Other QSAR models like ECOSAR can be used to estimate environmental toxicity.

For diethanolamine , while specific QSAR models are mentioned less frequently in the context of its direct biological interactions, the principles of QSAR are widely applied to amines and other small organic molecules to predict a range of toxicological endpoints, including mutagenicity and acute toxicity. researchgate.netchemrxiv.orgacs.org The development of robust QSAR models relies on high-quality experimental data and descriptors that accurately capture the physicochemical properties governing the activity, such as hydrophobicity (logP), electronic parameters, and steric factors. nih.gov

Structure-Function Relationships in Engineered Systems (e.g., emulsification, corrosion inhibition)

The compound formed by the 1:1 reaction of isononanoic acid and 2,2'-iminodiethanol (diethanolamine), identified by EINECS number 304-176-2, possesses a unique molecular architecture that underpins its utility in various engineered systems. This salt combines a branched-chain fatty acid with a secondary amine and diol, resulting in a molecule with amphiphilic properties. This dual character—hydrophilic and lipophilic—is central to its function as both an emulsifier and a corrosion inhibitor, particularly in aqueous environments such as metalworking fluids.

The structure of isononanoic acid, a nine-carbon carboxylic acid with methyl group branching, provides a significant non-polar, hydrophobic tail. atamankimya.com This branched structure is crucial for providing steric hindrance and influencing the compound's physical state and solubility. The diethanolamine component provides the polar, hydrophilic head. It features a secondary amine and two hydroxyl groups, which are capable of hydrogen bonding with water and interacting with metal surfaces. wikipedia.orgpcc.eu

Emulsification

In engineered systems requiring the stable mixing of oil and water, such as in metalworking fluids and cosmetics, the compound acts as a surfactant. pcc.euontosight.ai The hydrophobic isononanoic acid tail orients itself into the oil phase, while the hydrophilic diethanolamine head remains in the water phase. This arrangement lowers the interfacial tension between the two immiscible liquids, allowing for the formation of a stable emulsion. The branched nature of the fatty acid can influence the packing of the surfactant molecules at the oil-water interface, affecting the stability and type of emulsion formed.

The effectiveness of this compound as an emulsifier is also tied to its ability to act as a pH buffer. zslubes.com The diethanolamine component is a weak base, which helps to maintain the pH of formulations within a desired range, a critical factor for the stability of many emulsions and for preventing the degradation of other components. wikipedia.orgpcc.eu

Corrosion Inhibition

The utility of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) as a corrosion inhibitor is a direct consequence of its molecular structure. pcc.euiarc.fr This function is particularly important in metalworking fluids, where ferrous and non-ferrous metal surfaces are susceptible to corrosion from water and other components. zslubes.comvsi-schmierstoffe.de

The mechanism of corrosion inhibition involves the adsorption of the compound onto the metal surface, forming a protective film. The polar diethanolamine headgroup, with its nitrogen and oxygen atoms, has a strong affinity for metal surfaces and can coordinate with metal ions. This interaction facilitates the initial attachment of the molecule to the metal. Once adsorbed, the hydrophobic isononanoic acid tails orient away from the surface, creating a non-polar barrier that repels water and other corrosive agents. pcc.eu

The branched structure of the isononanoic acid contributes to the formation of a more compact and durable protective layer compared to straight-chain fatty acids. This steric hindrance helps to prevent the penetration of corrosive species to the metal surface. Furthermore, the alkaline nature of diethanolamine helps to neutralize acidic components in the formulation that could contribute to corrosion. pcc.eu

The table below summarizes the key structural features of the constituent parts and their functional roles in engineered systems.

| Component | Key Structural Feature(s) | Functional Role in Emulsification | Functional Role in Corrosion Inhibition |

| Isononanoic Acid | Branched nine-carbon alkyl chain (hydrophobic tail) | Orients into the oil phase, reducing interfacial tension. Branched structure influences emulsion stability. | Forms a hydrophobic barrier on the metal surface, repelling water. Steric hindrance from branching enhances film durability. atamankimya.comperstorp.com |

| 2,2'-Iminodiethanol (Diethanolamine) | Secondary amine and two hydroxyl groups (hydrophilic head) | Orients into the water phase, enabling miscibility. wikipedia.orgpcc.eu Acts as a pH regulator to stabilize the emulsion. pcc.euzslubes.com | Adsorbs onto the metal surface via polar nitrogen and oxygen atoms. pcc.eu Neutralizes acidic components. pcc.eu |

The synergy between the branched fatty acid and the diethanolamine in a single molecule results in a multifunctional additive that is highly effective in complex formulations like metalworking fluids, where both emulsification and corrosion protection are critical performance requirements. ontosight.aizslubes.com

Environmental Fate and Ecotoxicological Research of Isononanoic Acid, Compound with 2,2 Iminodiethanol 1:1

Environmental Distribution and Partitioning Dynamics

The distribution of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) in the environment is largely dictated by the behavior of its constituent ions in soil and aquatic systems.

The mobility of the compound's components in soil differs significantly.

Isononanoic Acid: Undissociated isononanoic acid is expected to have low mobility in soil. atamanchemicals.com An estimated organic carbon-water (B12546825) partition coefficient (Koc) for the free acid is 1,100, which suggests limited movement. atamanchemicals.com However, with a pKa of 4.89, isononanoic acid will exist predominantly in its anionic form in most environmental soils. atamanchemicals.com Anions generally exhibit lower adsorption to soils rich in organic carbon and clay compared to their neutral counterparts. atamanchemicals.com The log Koc for isononanoic acid has been calculated to be 2.79 at pH 4.5 and 1.90 at pH 8, indicating varying mobility with soil pH. oxea-chemicals.com

| Component | Koc Value | pKa | Expected Mobility in Soil |

| Isononanoic Acid | ~1,100 (undissociated) | 4.89 | Low (undissociated), higher as anion |

| 2,2'-Iminodiethanol | 3.97 | 8.96 | Very high, but influenced by cation exchange |

Once in aquatic systems, the compound will dissociate, and the distribution of its components will be governed by their individual properties.

Isononanoic Acid: In water, undissociated isononanoic acid is expected to adsorb to suspended solids and sediment. atamanchemicals.com However, due to its pKa of 4.89, it will be mostly in its anionic form in typical water bodies (pH 5-9), and volatilization from water surfaces is not considered an important fate process for the anion. atamanchemicals.com

2,2'-Iminodiethanol (Diethanolamine): Diethanolamine (B148213) is highly soluble in water. santos.com Based on its Henry's Law constant, it is not expected to evaporate significantly from the water surface. nih.govsantos.com It is not expected to adsorb to suspended solids and sediment. nih.gov Environmental modeling suggests that diethanolamine will almost completely partition to water. wv.gov

| Component | Water Solubility | Volatilization from Water | Adsorption to Sediment |

| Isononanoic Acid | Sparingly soluble | Not significant for the anion | Expected for undissociated form |

| 2,2'-Iminodiethanol | Highly soluble | Not significant | Not expected |

Environmental Degradation Pathways

The persistence of Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) in the environment is limited due to the degradation of its components through biological and photochemical processes.

Both components of the compound are susceptible to biodegradation.

Isononanoic Acid: Biodegradation is anticipated to be a significant fate process for isononanoic acid in both soil and water. atamanchemicals.com In tests using activated sludge, it reached 32.8% of its theoretical oxygen demand in 24 hours. atamanchemicals.com Another study showed 96% biodegradation in 21 days under aerobic conditions. oxea-chemicals.comoxea-chemicals.com

2,2'-Iminodiethanol (Diethanolamine): Diethanolamine is considered readily biodegradable. santos.com In an OECD 301F test, it showed 93% degradation after 28 days. santos.comredox.com Another study reported 96% degradation in 10 days. santos.com In soil, diethanolamine is also expected to biodegrade, although the rate can vary depending on conditions and soil acclimation. nih.gov The half-life of diethanolamine in water is estimated to be between 2 and 20 days. wv.gov

| Component | Biodegradation Result | Test Type |

| Isononanoic Acid | 96% in 21 days | OECD 301A |

| 2,2'-Iminodiethanol | 93% in 28 days | OECD 301F |

Photodegradation can contribute to the removal of the components from the environment, particularly in the atmosphere.

Isononanoic Acid: When released to the air, isononanoic acid is expected to exist as a vapor and be degraded by reacting with photochemically-produced hydroxyl radicals. atamanchemicals.com The estimated half-life for this reaction is 1.9 days. atamanchemicals.com A calculated photolysis half-life (DT50) is 60.17 hours. oxea-chemicals.comoxea-chemicals.com

2,2'-Iminodiethanol (Diethanolamine): In the atmosphere, diethanolamine is also degraded by reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 4 hours. nih.govepa.gov It does not absorb light at wavelengths greater than 290 nm, so direct photolysis by sunlight is not expected. nih.gov

| Component | Atmospheric Half-life (Photodegradation) |

| Isononanoic Acid | 1.9 days (estimated) |

| 2,2'-Iminodiethanol | ~4 hours (estimated) |

Bioaccumulation Potential Assessment in Environmental Organisms (excluding human health)

The potential for Isononanoic Acid, Compound with 2,2'-Iminodiethanol (1:1) to bioaccumulate in organisms is low.

2,2'-Iminodiethanol (Diethanolamine): The potential for diethanolamine to bioaccumulate is also expected to be very low. santos.com An estimated BCF of 3 has been calculated. nih.gov The log octanol-water partition coefficient (log Kow) is -2.18, further indicating a low potential for bioconcentration. chemicalbook.com A BCF value for diethanolamine has been estimated from a QSAR model to be 2.3. santos.com

| Component | Log Pow/Kow | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

| Isononanoic Acid | 3.2 | 0.5 - 7 | Low |

| 2,2'-Iminodiethanol | -2.18 | ~2.3 - 3 | Low |

Ecotoxicological Impacts on Non-Human Biota (methodological approaches)europa.eu

The assessment of the ecotoxicological impacts of chemical substances on non-human biota involves a variety of methodological approaches designed to determine potential harm to different environmental compartments.

Aquatic Ecotoxicity Testing (e.g., acute and chronic studies on fish, invertebrates, algae)

Aquatic ecotoxicity testing is a cornerstone for evaluating the environmental risk of chemicals. Standardized tests are conducted on a range of aquatic organisms to determine both acute and chronic effects. researchgate.net For the constituent part of the compound, 2,2'-iminodiethanol (DEA), extensive data is available. europa.eu Acute toxicity studies on fish have shown LC50 values ranging from over 100 to more than 5000 mg/L. mst.dk For aquatic invertebrates, such as Daphnia magna, acute EC50 values range from 1.0 to 2800 mg/L, with the lowest chronic NOEC being 0.78 mg/l. mst.dk Algae, specifically Pseudokirchneriella subcapitata, have shown sensitivity with EC50 values ranging from 2.2 to 735 mg/L. mst.dk These tests are crucial for understanding the potential immediate and long-term impacts on aquatic ecosystems. nih.gov

Table 1: Aquatic Ecotoxicity of 2,2'-Iminodiethanol (DEA)

| Test Organism | Endpoint | Concentration (mg/L) |

| Fish | LC50 (Acute) | >100 - >5000 |

| Daphnia magna (Invertebrate) | EC50 (Acute) | 1.0 - 2800 |

| Daphnia magna (Invertebrate) | NOEC (Chronic) | 0.78 |

| Pseudokirchneriella subcapitata (Algae) | EC50 (Acute) | 2.2 - 735 |

Data sourced from a survey of 2,2'-iminodiethanol. mst.dk

Terrestrial Ecotoxicity Studies (e.g., soil organisms, plants)

While extensive data on the aquatic toxicity of DEA is available, there is a notable lack of acute or chronic toxicity data for terrestrial organisms. mst.dk However, it is anticipated that the substance would degrade rapidly in the soil environment. mst.dk Methodologies for terrestrial ecotoxicity studies typically involve evaluating the effects of a substance on soil-dwelling organisms and various plant species. researchgate.net These studies are essential for a complete environmental risk assessment, as they provide data on the potential impacts on the terrestrial food web and soil health. researchgate.net The toxicity of organic compounds in soil can be significantly influenced by soil properties such as organic matter content. researchgate.net

Advanced Environmental Risk Assessment Methodologies for Ionizable Organic Compounds

Isononanoic acid, as an ionizable organic compound, presents specific challenges for environmental risk assessment. ecetoc.orgnih.gov Standard assessment methods may not be fully applicable because the compound's properties, such as partitioning and sorption, can vary significantly with environmental factors like pH and ionic strength. ecetoc.org

Advanced methodologies focus on improving the estimation of the bioavailability of these compounds. ecetoc.org This involves developing more accurate models to predict environmental concentrations. ecetoc.orgdtu.dk For ionizable chemicals, it is crucial to account for their potential to ionize during testing and to understand the implications of this ionization on their behavior in the environment. ecetoc.org Research is ongoing to enhance the mechanistic understanding of sorption, which is key to improving the assessment of bioavailability and the potential for bioconcentration and bioaccumulation. ecetoc.org

Monitoring and Detection in Environmental Compartmentsnih.govecetoc.org

Effective monitoring and detection methods are vital for managing the environmental presence of chemical compounds. For components like DEA, monitoring data in environmental compartments such as water and soil are sparse. mst.dk Due to its expected rapid biodegradation and low potential for bioaccumulation, widespread environmental exposure is generally considered to be low. mst.dk However, continuous emissions could lead to localized concentrations. mst.dk

The detection of such compounds in the environment can be achieved through various analytical techniques. For instance, in workplace settings, air samples can be analyzed for DEA using ion chromatography. iarc.fr The development of sensitive and specific analytical methods is crucial for accurately quantifying the presence of these substances in different environmental media and for enforcing environmental regulations.

Emerging Research Frontiers and Future Directions for Isononanoic Acid, Compound with 2,2 Iminodiethanol 1:1

Exploration of Novel Analogues for Tailored Material Science Applications

The unique properties of the isononanoic acid and 2,2'-iminodiethanol compound, such as its potential as a corrosion inhibitor and surfactant, can be further enhanced and tailored through the synthesis of novel analogues. dow.comatamankimya.compcc.eu Research in this area is expected to focus on systematic modifications of both the acidic and amine components of the salt to achieve specific performance characteristics.

By altering the branching of the isononanoic acid chain or substituting it with other long-chain carboxylic acids, researchers can fine-tune properties like solubility, viscosity, and thermal stability. intelmarketresearch.com This could lead to the development of high-performance lubricants and metalworking fluids with improved efficiency and durability. Similarly, modifications to the diethanolamine (B148213) molecule, such as the introduction of different functional groups, could enhance its surface activity and create more effective emulsifiers for various industrial applications.

The following table outlines potential modifications and their expected impact on the compound's properties:

| Component to Modify | Potential Modification | Expected Impact on Properties | Potential Application |

| Isononanoic Acid | Varying the degree of branching | Altered viscosity and thermal stability | High-performance lubricants |

| Isononanoic Acid | Introducing aromatic moieties | Enhanced thermal and oxidative stability | Advanced engineering fluids |

| 2,2'-Iminodiethanol | Substituting with other alkanolamines | Modified surface activity and pH buffering | Specialized surfactants and cleaners |

| 2,2'-Iminodiethanol | Introducing longer alkyl chains | Increased hydrophobicity and film-forming ability | Enhanced corrosion inhibitors |

Integration with Nanoscience for Advanced Functional Materials